![molecular formula C13H12FN3O2 B2665938 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2175979-66-3](/img/structure/B2665938.png)
2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
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Description
2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as F-PEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
One study focused on the synthesis and evaluation of fluorinated derivatives, including compounds similar to 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, demonstrating significant antimicrobial properties. These compounds showed high activity against fungi and Gram-positive microorganisms, with some derivatives also affecting Gram-negative strains (Carmellino et al., 1994).
Photophysical Properties and BSA-Binding
Another research effort introduced a family of pyrimidine-based BF2 complexes, synthesized from reactions of simple N-(pyrimidin-2-yl)benzamides, including structural analogs of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, with BF3·Et2O. These compounds were characterized for their photophysical properties, BSA-binding experiments, and molecular docking studies, suggesting potential applications in bioimaging and as molecular probes (Bonacorso et al., 2019).
Antifungal Activity
Further research on pyrimidine derivatives containing an amide moiety, similar to 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, highlighted their antifungal activities. Certain derivatives displayed high efficacy against various fungal pathogens, suggesting their potential as antifungal agents (Wu et al., 2021).
Enzyme Inhibition and Molecular Imaging
Additionally, a selective serotonin 1A (5-HT(1A)) molecular imaging probe based on a similar fluorinated benzamide structure was developed for quantifying 5-HT(1A) receptor densities in the brain with positron emission tomography (PET), indicating its utility in studying neurological conditions (Kepe et al., 2006).
Heterocyclic Synthesis
Research into N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, structural units related to 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, has opened new avenues in heterocyclic synthesis. These studies underscore the unique electrophilic reactivity conferred by fluorine atoms, facilitating the synthesis of diverse heterocyclic compounds (Meiresonne et al., 2015).
properties
IUPAC Name |
2-fluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-11-5-2-1-4-10(11)12(18)15-7-9-17-8-3-6-16-13(17)19/h1-6,8H,7,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJCFKDTAQFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC=NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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